![molecular formula C15H15N3O2 B3856590 2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B3856590.png)
2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide
Overview
Description
2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide, also known as MPAA, is a chemical compound that has been studied for its potential use in various scientific applications.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to involve its ability to bind to metal ions and inhibit the activity of protein tyrosine phosphatases. These effects may contribute to its anti-tumor activity and potential use in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in various cellular processes including cell growth, differentiation, and signaling.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide is its potential use as a ligand for metal ions in coordination chemistry. It may also have potential as an anti-tumor agent and for its ability to inhibit protein tyrosine phosphatases. However, one limitation of 2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide. One area of interest is its potential as a ligand for metal ions in coordination chemistry. Additionally, further studies on its anti-tumor activity and potential use in cancer treatment are warranted. Finally, more research is needed to fully understand the mechanism of action of 2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide and its effects on protein tyrosine phosphatases.
Scientific Research Applications
2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has been studied for its potential use as a ligand for metal ions in coordination chemistry. It has also been investigated for its anti-tumor activity and potential use in cancer treatment. Additionally, 2-(3-methylphenoxy)-N'-(4-pyridinylmethylene)acetohydrazide has been studied for its ability to inhibit the activity of protein tyrosine phosphatases, which are involved in various cellular processes.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-12-3-2-4-14(9-12)20-11-15(19)18-17-10-13-5-7-16-8-6-13/h2-10H,11H2,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNANYPAZXGESJ-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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